

Application Notes and Protocols for St 587 in Rodent Models

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Compound of Interest

Compound Name: **St 587**

Cat. No.: **B1682476**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

St 587, chemically identified as 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine, is a potent and highly selective α 1-adrenoceptor agonist. It is a valuable pharmacological tool for investigating the physiological and pathological roles of α 1-adrenergic signaling in various systems. These application notes provide an overview of the reported dosages, experimental protocols, and known mechanisms of action of **St 587** in common rodent models, namely rats and mice. The information is intended to guide researchers in designing and conducting in vivo studies involving this compound.

Data Presentation

Table 1: St 587 Dosage and Administration in Rat Models

Indication/Model	Strain	Route of Administration	Dosage Range	Observed Effects
Cardiovascular Studies (Blood Pressure)	Pithed Rats	Intravenous (i.v.)	1 mg/kg	Antagonized the inhibitory effect of B-HT 920 on electrically induced tachycardia.
Cardiovascular Studies (Heart Rate)	Urethane-anesthetized, vagotomized rats	Subcutaneous (s.c.)	1 - 10 mg/kg	Dose-dependently antagonized the B-HT 920-induced decrease in heart rate.
Nociception and Blood Pressure	Sprague-Dawley	Intrathecal (i.t.), lumbar	Not specified	No significant effect on tail-flick latency or paw pressure withdrawal threshold.
Nociception and Blood Pressure	Urethane-anesthetized rats	Intrathecal (i.t.), midthoracic & Intravenous (i.v.)	Not specified	Further details on blood pressure effects in this model are not specified.

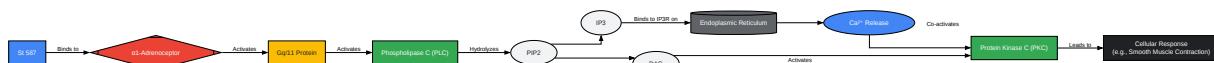
Table 2: St 587 Dosage and Administration in Mouse Models

Indication/Model	Strain	Route of Administration	Dosage Range	Observed Effects
Behavioral Studies (Exploratory Activity)	Not specified	Intraperitoneal (i.p.)	0.1 - 1 mg/kg	Partially antagonized the diminished exploratory activity induced by α 2-adrenoceptor agonists.
Ethanol Antagonism	C57B1/6 mice	Not specified	Dose-dependent	Antagonized the hypnotic, hypothermic, and respiratory depressant effects of ethanol.

Note: The provided dosages are based on published studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions and endpoints.

Mechanism of Action: α 1-Adrenoceptor Signaling

St 587 exerts its effects by selectively binding to and activating α 1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway initiated by α 1-adrenoceptor activation involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca^{2+} , activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction, which is a key mechanism behind the observed effects of **St 587** on blood pressure.



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St 587 Signaling Pathway

Experimental Protocols

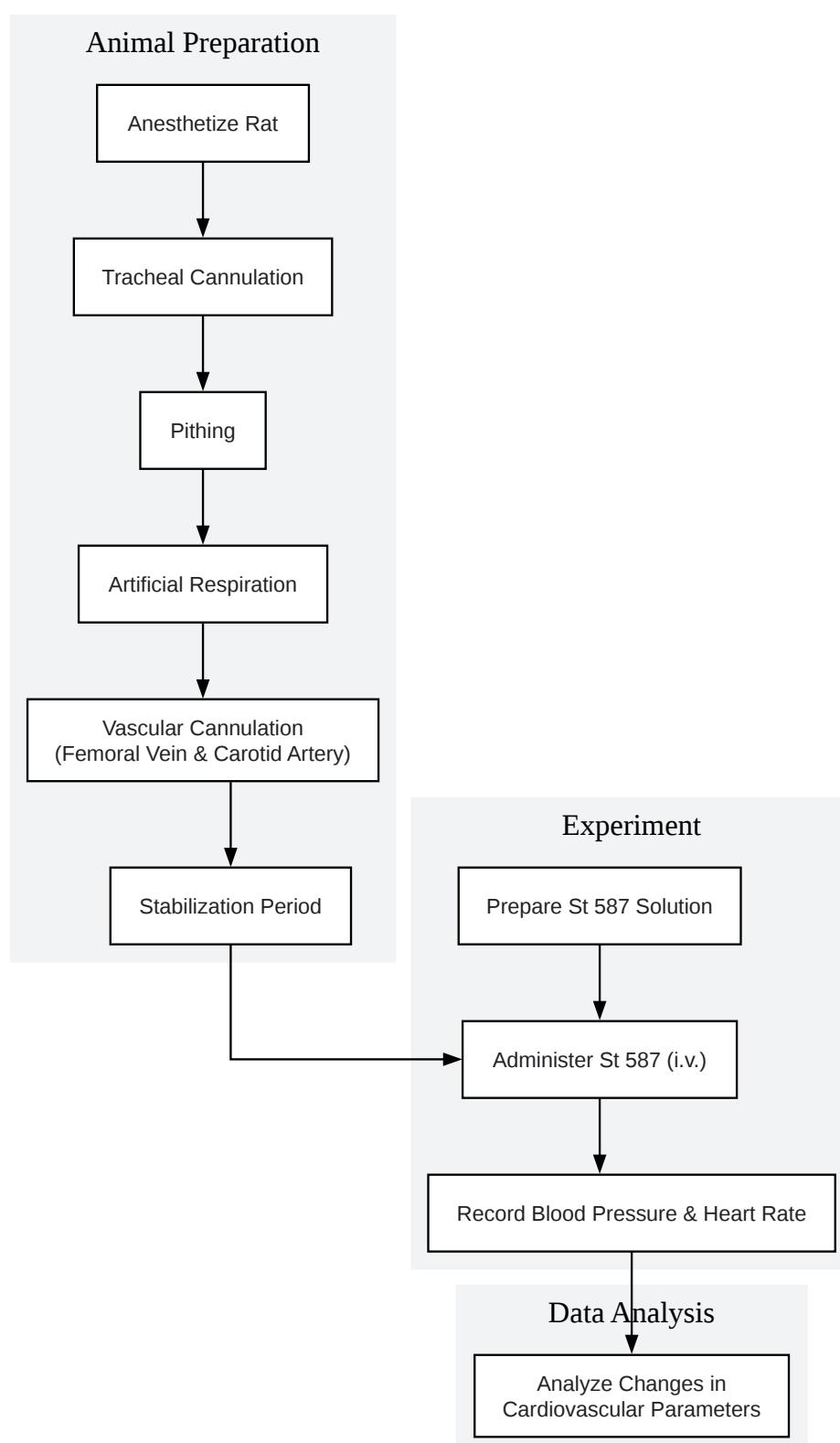
Note: The following protocols are generalized based on standard laboratory procedures. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.

Protocol 1: Evaluation of Cardiovascular Effects in Pithed Rats

This protocol is designed to assess the direct effects of **St 587** on the cardiovascular system, eliminating central nervous system and reflex influences.

1. Animal Preparation: a. Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). b. Insert a tracheal cannula to facilitate artificial respiration. c. Pith the rat by inserting a steel rod through the orbit and foramen magnum into the spinal canal to destroy the brain and spinal cord. d. Immediately begin artificial respiration with a rodent ventilator (e.g., 60 strokes/min, 1 ml/100g body weight). e. Cannulate the femoral vein for drug administration and the carotid artery for blood pressure monitoring. f. Allow the preparation to stabilize for at least 20 minutes before drug administration.
2. Drug Preparation and Administration: a. Dissolve **St 587** in a suitable vehicle (e.g., sterile saline). The final concentration should be prepared to allow for the desired dose in a small injection volume (e.g., 1 ml/kg). b. Administer **St 587** as an intravenous bolus injection through the femoral vein cannula.

3. Data Collection and Analysis: a. Continuously record mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer connected to the carotid artery cannula and a data acquisition system. b. Analyze the changes in MAP and HR from baseline following the administration of **St 587**.

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